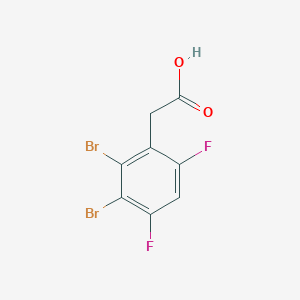

2,3-Dibromo-4,6-difluorophenylacetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Dibromo-4,6-difluorophenylacetic acid is an organic compound with the molecular formula C8H4Br2F2O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two bromine atoms and two fluorine atoms

准备方法

Synthetic:

生物活性

2,3-Dibromo-4,6-difluorophenylacetic acid is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. The incorporation of bromine and fluorine atoms into its structure enhances its chemical reactivity and may influence its interactions with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C9H6Br2F2O2. This compound features two bromine atoms and two fluorine atoms attached to a phenylacetic acid backbone, which contributes to its distinctive properties.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 305.95 g/mol |

| Melting Point | Not extensively reported |

| Solubility | Soluble in organic solvents |

| Functional Groups | Carboxylic acid, aromatic halides |

The biological activity of this compound is hypothesized to stem from its ability to interact with various biomolecules through electrophilic and nucleophilic mechanisms. The presence of halogens can enhance the compound's reactivity towards nucleophiles such as amino acids in proteins or nucleic acids.

- Electrophilic Interactions : The bromine and fluorine atoms can act as electrophiles, facilitating reactions with electron-rich sites in biological molecules.

- Hydrogen Bonding : The carboxylic acid group can participate in hydrogen bonding, potentially influencing the binding affinity to target proteins.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study noted that halogenated phenylacetic acids can inhibit bacterial growth by disrupting cellular functions or interfering with metabolic pathways .

Table 2: Comparative Biological Activities

| Compound | Activity Type | Observed Effects |

|---|---|---|

| This compound | Antimicrobial | Inhibition of bacterial growth |

| Fluorinated derivatives | Antiviral | Reduced viral replication |

| Similar dibrominated compounds | Anticancer | Induction of apoptosis in cancer cells |

Research Findings

Recent studies have explored the synthesis and biological evaluation of fluorinated phenylacetic acids. These studies suggest that modifications in substitution patterns can significantly alter the pharmacokinetic properties and biological activities of these compounds .

- Synthesis Techniques : Various methods have been developed for synthesizing dibromo and difluoro derivatives, including nucleophilic substitution reactions and radical-mediated processes.

- Biological Evaluation : Preliminary evaluations indicate that these compounds may possess unique profiles that could be leveraged in drug development.

属性

IUPAC Name |

2-(2,3-dibromo-4,6-difluorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F2O2/c9-7-3(1-6(13)14)4(11)2-5(12)8(7)10/h2H,1H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMQDFTTWANZOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Br)Br)CC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。